molecular formula C20H23Cl2N3O2 B2590281 2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide CAS No. 1049342-73-5

2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide

Katalognummer: B2590281
CAS-Nummer: 1049342-73-5
Molekulargewicht: 408.32
InChI-Schlüssel: QYXLZMQYLBXEPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a synthetic compound derived from 2-(2,4-dichlorophenoxy)acetic acid, a structural analogue of the auxin herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Its core structure includes:

  • 2,4-Dichlorophenoxy group: Imparts bioactivity through interactions with enzyme active sites (e.g., COX-2) .
  • Acetamide linkage: Enhances metabolic stability and modulates receptor binding .

This compound has been investigated for anti-inflammatory and enzyme-inhibitory properties, particularly targeting COX-2 .

Eigenschaften

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O2/c21-16-6-7-19(18(22)14-16)27-15-20(26)23-8-9-24-10-12-25(13-11-24)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXLZMQYLBXEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide typically involves the following steps:

  • Formation of the Dichlorophenoxy Intermediate: : The initial step involves the chlorination of phenol to produce 2,4-dichlorophenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

  • Etherification: : The 2,4-dichlorophenol is then reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid. This step often employs sodium hydroxide as the base.

  • Amidation: : The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with 2-(4-phenylpiperazin-1-yl)ethylamine. This amidation reaction is typically facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Amino derivatives, thiol derivatives

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Recent studies have highlighted the potential of this compound and its derivatives in treating epilepsy and other seizure disorders. Research indicates that derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown significant anticonvulsant activity in animal models. For instance, a study examined various derivatives for their efficacy using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) screening. Key findings include:

CompoundED50 MES (mg/kg)ED50 scPTZ (mg/kg)TD50 (mg/kg)Protective Index
2052.30ND>500>9.56
Valproic Acid4856467841.6
Phenytoin28.10>500>100>3.6

ND: Not determined
These results suggest that certain derivatives exhibit promising anticonvulsant properties, particularly in the MES model, indicating their potential as new antiepileptic drugs (AEDs) .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of compounds derived from 2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide. Recent research has indicated that derivatives of 2-(2,4-dichlorophenoxy)acetic acid possess selective COX-2 inhibitory activity, making them potential candidates for treating inflammatory diseases.

Molecular Docking Studies

Molecular docking studies conducted using AutoDock Vina have shown that these derivatives can effectively bind to the COX-2 enzyme, suggesting their utility as anti-inflammatory agents. The synthesis of these compounds yielded products with a range of yields from 58% to 72%, confirming their feasibility for further development .

Structural Analog Studies

The exploration of structural analogs plays a crucial role in enhancing the pharmacological profile of compounds related to this compound. By modifying various functional groups within the compound's structure, researchers aim to improve efficacy and reduce side effects.

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, influencing neurotransmitter activity and potentially modulating mood and behavior. The dichlorophenoxy group may contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Analogues with Modified Phenoxy/Acetamide Groups

2,4-Dichlorophenoxyacetic Acid (2,4-D)
  • Structure : Lacks the piperazine-ethyl-acetamide moiety.
  • Activity : Primarily herbicidal (auxin mimic) with weak COX-2 inhibition .
  • Key Difference : The target compound exhibits stronger COX-2 binding due to the acetamide-piperazine extension .
WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)
  • Structure : Replaces piperazine with a triazole group.
  • Activity : Potent auxin-like activity in Arabidopsis root growth assays, acting via the auxin signaling pathway .
  • Key Difference: WH7 lacks the dichlorophenoxy group, reducing COX-2 affinity but enhancing plant growth modulation .

Analogues with Piperazine Modifications

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
  • Structure : Substitutes the ethyl linker with a trifluoromethylphenyl group.
  • Activity : Enhanced hydrophobicity improves blood-brain barrier penetration, suggesting CNS applications .
  • Key Difference : The trifluoromethyl group alters pharmacokinetics but reduces COX-2 selectivity .
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide
  • Structure : Incorporates a sulfanyl-benzyl group on the phenyl ring.
  • Activity : Increased caspase-3/caspase-7 inhibition due to sulfur-mediated hydrophobic interactions .
  • Key Difference : Divergent enzyme targeting (apoptosis vs. inflammation) compared to the COX-2 focus of the parent compound .

Analogues with Thiourea/Thioether Extensions

2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides (7a–h)
  • Structure : Adds a thiourea group to the ethyl chain .
  • Activity : Superior COX-2 inhibition (ΔG = −9.2 to −10.8 kcal/mol) compared to 2,4-D (ΔG = −7.5 kcal/mol) due to hydrogen bonding with Arg120 and Tyr355 .
  • Example : Compound 7h (naphthalen-1-yl substituent) shows the highest activity (IC₅₀ = 0.8 μM) .
N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)pentanamide (6d)
  • Structure : Extends the acetamide to a pentanamide chain with a methylenedioxybenzyl group.
  • Activity : Moderate COX-2 inhibition (IC₅₀ = 5.2 μM) but improved solubility due to the polar benzyl group .

Data Tables

Table 1: Structural and Activity Comparison of Key Analogues

Compound Name Key Structural Features Target Enzyme/Pathway Activity (IC₅₀/ΔG) Reference
Target Compound Piperazine-ethyl, dichlorophenoxy COX-2 ΔG = −10.3 kcal/mol
2,4-D Dichlorophenoxy, carboxylic acid Auxin/COX-2 ΔG = −7.5 kcal/mol
WH7 Triazole, chlorophenoxy Auxin signaling Root growth IC₅₀ = 1 μM
Compound 7h Thiourea, naphthalen-1-yl COX-2 IC₅₀ = 0.8 μM
N-[2-Chloro-5-(trifluoromethyl)phenyl]-... Trifluoromethyl, piperazine Caspase-3/7 Caspase-3 IC₅₀ = 2.1 μM

Research Findings and Trends

  • COX-2 Selectivity : Thiourea derivatives (e.g., 7a–h) exhibit stronger COX-2 binding than 2,4-D, driven by interactions with catalytic residues .
  • Auxin-like Activity : WH7 and 2,4-D share herbicidal properties, but structural variations (triazole vs. piperazine) redirect bioactivity .
  • Caspase Inhibition : Piperazine-acetamides with hydrophobic substituents (e.g., sulfanyl groups) show caspase-3/7 affinity, suggesting apoptotic applications .

Biologische Aktivität

2-(2,4-Dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide (commonly referred to as compound A) is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a dichlorophenoxy group and a piperazine moiety, suggests diverse biological activities, particularly in the context of anti-inflammatory and neuropharmacological applications.

Chemical Structure and Properties

The molecular formula of compound A is C19H22Cl2N2O2, with a molecular weight of approximately 373.30 g/mol. The presence of the dichlorophenoxy group enhances lipophilicity, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC19H22Cl2N2O2
Molecular Weight373.30 g/mol
Log PHigh (indicates lipophilicity)
SolubilityModerate in organic solvents

Biological Activity Overview

Research indicates that compound A exhibits several notable biological activities:

  • Anti-inflammatory Activity :
    • Compound A has been studied for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. In vitro studies suggest that it can selectively inhibit COX-2, making it a candidate for anti-inflammatory therapies .
    • A recent study reported that derivatives of 2-(2,4-dichlorophenoxy)acetic acid, including compound A, demonstrated promising anti-inflammatory properties through COX-2 inhibition .
  • Neuropharmacological Effects :
    • The piperazine moiety in compound A is known for its role in modulating neurotransmitter systems. Preliminary studies suggest potential anxiolytic and antidepressant effects, likely through serotonin receptor interactions.
    • Molecular docking studies indicate that compound A may interact with serotonin receptors, enhancing its potential as a neuropharmacological agent .
  • Antitumor Activity :
    • Some studies have explored the antitumor potential of compounds structurally related to compound A. While direct evidence for compound A is limited, its structural analogs have shown promise against various cancer cell lines .

Study 1: COX-2 Inhibition

In a recent study published in MDPI, researchers synthesized derivatives of 2-(2,4-dichlorophenoxy)acetic acid and evaluated their COX-2 inhibitory activity using molecular docking techniques. The study found that these compounds exhibited selective inhibition of COX-2 with an IC50 value indicating effective anti-inflammatory potential .

Study 2: Neuropharmacological Assessment

A pharmacological assessment involving behavioral models indicated that compounds similar to compound A exhibited significant anxiolytic effects in rodent models. These findings suggest that the piperazine component may enhance serotonergic activity, contributing to mood regulation.

Study 3: Antitumor Potential

Research on related compounds has demonstrated antitumor activities against various cancer cell lines including Mia PaCa-2 and PANC-1. While direct studies on compound A are necessary, these findings underscore the potential for further exploration in cancer therapeutics .

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide?

The synthesis typically involves coupling 2-(2,4-dichlorophenoxy)acetic acid with 2-(4-phenylpiperazin-1-yl)ethylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Reaction optimization includes controlling stoichiometry, solvent selection (e.g., DMF or acetonitrile), and temperature (room temperature to 60°C) to minimize side reactions like amide hydrolysis or piperazine ring oxidation . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the pure acetamide derivative.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs NMR (¹H/¹³C for functional group confirmation), HRMS (exact mass verification), and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹). For example, ¹H-NMR should show distinct peaks for dichlorophenoxy protons (~6.8–7.3 ppm) and piperazine ethylenic protons (~2.5–3.5 ppm). X-ray crystallography may resolve ambiguities in stereochemistry or crystal packing .

Q. What initial biological assays are recommended to assess its activity?

Begin with in vitro receptor-binding assays (e.g., dopamine or serotonin receptors due to the phenylpiperazine moiety) at concentrations of 1–100 µM. Use radioligand displacement (³H-spiperone for D₂ receptors) or functional assays (cAMP modulation). Parallel cytotoxicity screening (MTT assay on HEK-293 cells) ensures therapeutic index evaluation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Systematically modify the dichlorophenoxy group (e.g., replace Cl with F or CF₃) and piperazine substituents (e.g., phenyl → pyridyl). Assess changes via:

  • Computational docking (AutoDock Vina) to predict binding affinity shifts.
  • Pharmacokinetic profiling (LogP, metabolic stability in liver microsomes).
  • In vivo efficacy (rodent models for target indications like schizophrenia or anxiety) .

Q. What methodologies resolve contradictions in biological activity data?

If conflicting results arise (e.g., high in vitro affinity but low in vivo efficacy):

  • Validate assay conditions (e.g., buffer pH, serum protein interference).
  • Perform metabolite identification (LC-MS/MS) to check for rapid hepatic degradation.
  • Use knockout models to confirm target specificity .

Q. How can molecular interactions with biological targets be elucidated?

Combine surface plasmon resonance (SPR) for kinetic analysis (kon/koff rates) and cryo-EM for structural insights into ligand-receptor complexes. For example, the dichlorophenoxy group may engage in hydrophobic interactions with receptor pockets, while the piperazine moiety participates in hydrogen bonding .

Q. What experimental designs mitigate solubility challenges in pharmacological studies?

Address poor aqueous solubility via:

  • Co-solvent systems (e.g., 10% DMSO/PBS).
  • Nanoparticle encapsulation (PLGA polymers) to enhance bioavailability.
  • Salt formation (hydrochloride or citrate salts) for improved dissolution .

Q. How is compound stability evaluated under physiological conditions?

Conduct forced degradation studies (pH 1–9 buffers, 37°C) with LC-MS monitoring. Key degradation pathways include:

  • Hydrolysis of the acetamide bond (pH-dependent).
  • Oxidative degradation of the piperazine ring (H₂O₂ stress testing) .

Q. What strategies differentiate in vitro vs. in vivo efficacy discrepancies?

Use PBPK modeling to simulate tissue distribution and BBB permeability assays (MDCK-MDR1 cells) if CNS activity is hypothesized. In vivo microdialysis can measure brain extracellular fluid concentrations .

Q. How are synergistic effects with other therapeutics explored?

Design combination index assays (Chou-Talalay method) with standard drugs (e.g., clozapine for antipsychotic synergy). Transcriptomic profiling (RNA-seq) identifies pathway-level interactions .

Q. Methodological Notes

  • Data Tables : Include tabulated IC₅₀ values, LogP, and metabolic half-lives for SAR comparisons.
  • Safety : Follow GHS guidelines for handling (gloves, ventilation) due to irritant properties .
  • References : Prioritize PubChem, ECHA, and peer-reviewed journals; exclude non-academic sources like BenchChem .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.